molecular formula C12H15BrO2 B2859091 Tert-butyl 2-bromo-2-phenylacetate CAS No. 35132-16-2

Tert-butyl 2-bromo-2-phenylacetate

Cat. No. B2859091
Key on ui cas rn: 35132-16-2
M. Wt: 271.154
InChI Key: QMOSMBHBHVHTSB-UHFFFAOYSA-N
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Patent
US09249086B2

Procedure details

Concentrated sulphuric acid (0.55 mL; 10 mmol) was added to a stirred suspension of anhydrous MgSO4 (4.8 g; 40 mmol) in dry dichloromethane (40 mL) at ambient temperature. After 15 min stirring, α-bromophenylacetic acid (2.15 g; 10.0 mmol) was added, followed by t-butyl alcohol (4.8 mL; 50 mmol). The reaction flask was closed with a stopper and the mixture was stirred 7 days at ambient temperature. Saturated NaHCO3 solution (75 mL) and water (75 mL) was added to the reaction mixture. After separating, the aqueous layer was extracted with dichloromethane (2×15 mL). The combined organic layers were washed with water and dried (MgSO4). After filtration and evaporation 2.39 g (88%) product was obtained (colourless oil).
Quantity
0.55 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Quantity
4.8 mL
Type
reactant
Reaction Step Three
Quantity
75 mL
Type
reactant
Reaction Step Four
Name
Quantity
75 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(=O)(=O)(O)O.[O-]S([O-])(=O)=O.[Mg+2].[Br:12][CH:13]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:14]([OH:16])=[O:15].[C:23](O)([CH3:26])([CH3:25])[CH3:24].C([O-])(O)=O.[Na+]>ClCCl.O>[Br:12][CH:13]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)[C:14]([O:16][C:23]([CH3:26])([CH3:25])[CH3:24])=[O:15] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
0.55 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
4.8 g
Type
reactant
Smiles
[O-]S(=O)(=O)[O-].[Mg+2]
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
BrC(C(=O)O)C1=CC=CC=C1
Step Three
Name
Quantity
4.8 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After 15 min stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction flask was closed with a stopper
STIRRING
Type
STIRRING
Details
the mixture was stirred 7 days at ambient temperature
Duration
7 d
CUSTOM
Type
CUSTOM
Details
After separating
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with dichloromethane (2×15 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
evaporation 2.39 g (88%) product
CUSTOM
Type
CUSTOM
Details
was obtained (colourless oil)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
BrC(C(=O)OC(C)(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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